2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Descripción
The compound 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl group attached to a thiazole ring substituted with a 2,5-dimethylphenyl moiety. The compound’s core structure shares similarities with inhibitors of enzymes like dihydrofolate reductase (DHFR) and modulators of signaling pathways such as NF-κB .
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-10-3-4-11(2)14(7-10)16-9-24-18(21-16)22-17(23)13-6-5-12(19)8-15(13)20/h3-9H,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDWYCHDELTEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Substituents on the benzamide (e.g., chlorine, sulfonyl, nitro) and thiazole ring (e.g., alkyl, aryl) significantly influence solubility and reactivity. For example, electron-withdrawing groups like nitro or sulfonyl enhance electrophilic substitution efficiency .
- Yields vary widely (54–98%) depending on steric hindrance and purification methods (e.g., HCl salt precipitation vs. column chromatography) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- DHFR Inhibition : Thiadiazole-benzamide hybrids (e.g., compound 4) exhibit stronger binding to DHFR (ΔG = −9.0 kcal/mol) compared to classical inhibitors like methotrexate (ΔG = −8.2 kcal/mol) .
- Antiparasitic Activity: Aminoethyl-substituted analogs (e.g., compound 15) show potent activity against Trypanosoma brucei (IC₅₀ < 1 µM), likely due to improved membrane permeability from cationic side chains .
Actividad Biológica
2,4-Dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound belonging to the benzamide class. Its structure incorporates a dichloro group and a thiazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 373.29 g/mol |
| CAS Number | 313500-41-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. For example, molecular docking studies indicate strong binding affinity to dihydrofolate reductase (DHFR), suggesting potential as an anticancer agent .
- Receptor Modulation : The compound may act as either an agonist or antagonist at certain receptors, influencing various signaling pathways that could lead to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies
- In Vitro Studies : A study involving the compound's effect on A-431 cells showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. This study utilized both MTT assays and flow cytometry to assess cell death mechanisms .
- Molecular Docking Analysis : Docking studies revealed that the compound forms multiple hydrogen bonds with DHFR, enhancing its inhibitory effect. The calculated binding energy was significantly lower than that of known inhibitors, indicating a strong interaction .
Q & A
Q. What are the standard synthetic routes for 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?
The synthesis typically involves sequential alkylation and benzoylation steps. For example:
- Alkylation : Reacting 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine with a suitable aldehyde or ketone under acidic conditions (e.g., glacial acetic acid in ethanol) .
- Benzoylation : Treating the alkylated intermediate with 2,4-dichlorobenzoyl chloride in pyridine or another aprotic solvent .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the final product .
Q. Characterization Methods :
- 1H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), thiazole protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.0–2.5 ppm) confirm structural motifs .
- ESI-MS : Molecular ion peaks (e.g., m/z 443.5 [M+H]+) validate molecular weight .
Q. How is purity ensured during synthesis, and what analytical techniques are critical?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- HPLC : Achieves >95% purity for biologically active derivatives, with C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 54.3%, H: 3.8%, N: 9.5%, S: 7.2%) .
Q. What biological activities have been reported for this compound, and what assays are used?
- Antimicrobial Activity : Tested against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) using broth microdilution .
- Antiparasitic Activity : Inhibits Trypanosoma brucei (IC₅₀ = 0.5 µM) via PFOR enzyme inhibition, validated via ATP depletion assays .
- Cytotoxicity : Evaluated against HeLa cells (CC₅₀ = 25 µM) using MTT assays .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- SHELXL Refinement : Structures are refined using SHELX software with high-resolution data (e.g., R₁ = 0.045, wR₂ = 0.112) .
- Hydrogen Bonding : Centrosymmetric dimers form via N–H···N interactions (bond length = 2.89 Å) .
- Crystal Packing : Stabilized by C–H···O/F interactions (e.g., C4–H4···F2 = 3.12 Å) .
Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 6.0171 |
| b (Å) | 15.3120 |
| c (Å) | 18.1493 |
| V (ų) | 1672.2 |
Q. How can conflicting biological activity data across studies be reconciled?
- Dose-Response Variability : Differences in IC₅₀ values may arise from assay conditions (e.g., serum content in parasite cultures) .
- Structural Analogues : Modifying the 2,5-dimethylphenyl group to 4-chlorophenyl increases trypanocidal activity 10-fold .
- Solubility Effects : Low aqueous solubility (log P = 3.8) may reduce bioavailability in certain assays .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina identifies binding to T. brucei PFOR (binding energy = -9.2 kcal/mol) .
- QSAR Models : Hammett constants (σ) for substituents correlate with antimicrobial potency (R² = 0.82) .
| Substituent | Activity Trend |
|---|---|
| 2,5-Dimethylphenyl | ↑ Antiparasitic |
| 4-Fluorophenyl | ↑ Cytotoxicity |
| Thiophene | ↓ Solubility |
Q. How are reaction conditions optimized for scale-up?
- Solvent Selection : Replacing THF with DMF increases yield from 60% to 85% due to better intermediate solubility .
- Temperature Control : Maintaining 0–5°C during benzoylation minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Adding 1 mol% DMAP accelerates acylation kinetics by 3-fold .
Q. What software tools aid in structural validation and visualization?
- Mercury CSD : Analyzes packing motifs and void spaces (e.g., 12.4% void volume in orthorhombic crystals) .
- PLATON : Checks for twinning and validates hydrogen-bonding networks .
Q. How does this compound compare to analogues in molecular targeting?
- PFOR Inhibition : 2,4-Dichloro substitution enhances binding to the enzyme’s flavin cofactor vs. nitro derivatives (ΔG = -2.3 kcal/mol) .
- Selectivity : Lower inhibition of human homologs (e.g., IC₅₀ > 100 µM for human PFOR) suggests therapeutic potential .
Q. What are key gaps in current research, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
